molecular formula C8H5F3N2S B12354545 6-methyl-2-sulfanylidene-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile

6-methyl-2-sulfanylidene-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile

Cat. No.: B12354545
M. Wt: 218.20 g/mol
InChI Key: HYUILPPTXAGYKM-UHFFFAOYSA-N
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Description

6-methyl-2-sulfanylidene-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile is a chemical compound known for its unique structure and properties It contains a pyridine ring substituted with a methyl group, a sulfanylidene group, a trifluoromethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-sulfanylidene-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 6-methyl-2-sulfanylidene-4-(trifluoromethyl)pyridine with cyanogen bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-sulfanylidene-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-methyl-2-sulfanylidene-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-2-sulfanylidene-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-sulfanylidene-4-(trifluoromethyl)phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 1-ethyl-6-methyl-2-sulfanylidene-4-(trifluoromethyl)phenyl-1,2,3,4-tetrahydropyrimidin-5-yl(morpholin-4-yl)methanone

Uniqueness

6-methyl-2-sulfanylidene-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C8H5F3N2S

Molecular Weight

218.20 g/mol

IUPAC Name

6-methyl-2-sulfanylidene-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H5F3N2S/c1-4-2-6(8(9,10)11)5(3-12)7(14)13-4/h2,5H,1H3

InChI Key

HYUILPPTXAGYKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=S)C(C(=C1)C(F)(F)F)C#N

Origin of Product

United States

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